{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride
Overview
Description
- Piperidine Derivative : The core structure contains a piperidine ring , which is a six-membered heterocycle with a nitrogen atom. Piperidines are prevalent in various pharmaceuticals due to their diverse biological activities .
- Fluorobenzyl Group : The 2-fluorobenzyl moiety is attached to the piperidine ring. Fluorine substitution can significantly impact the compound’s properties, including lipophilicity and receptor binding .
Synthesis Analysis
Scientific Research Applications
Antipsychotic Potential : A study explored novel butyrophenones, including those with a benzoylpiperidine moiety, for their antipsychotic potential. These compounds showed selectivity for serotonin receptors, indicating their potential as neuroleptic drugs (Raviña et al., 2000).
Pharmacokinetics of ALK Inhibitors : Research on novel anaplastic lymphoma kinase (ALK) inhibitors revealed insights into their pharmacokinetics, including compound stability and potency against ALK, which is relevant in cancer treatment (Teffera et al., 2013).
Tuberculosis Drug Discovery : The 2,4-diaminoquinazoline class, including molecules with a piperidine moiety, was evaluated for tuberculosis drug discovery. Specific structural features were identified as key determinants of activity against Mycobacterium tuberculosis (Odingo et al., 2014).
Conformational Analysis in Drug Design : A study on the conformation and crystal structure of a related compound provided valuable insights for drug design, especially regarding the stability and phase transitions of the compound (Ribet et al., 2005).
Investigation of Acetylcholinesterase Inhibitors : The synthesis and evaluation of fluorobenzyl-piperidine analogs as potential acetylcholinesterase inhibitors were investigated, though these compounds showed limitations for in vivo studies (Lee et al., 2000).
Potential Dopamine Receptor Ligands : A synthesis study presented a compound as a potential dopamine D4 receptor ligand, indicating its possible application in neurological disorders (Fang-wei, 2013).
Binge Eating Disorder Treatments : Research on compounds targeting orexin receptors, including specific piperidine derivatives, demonstrated their potential in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Inotropic Activity in Cardiovascular Research : Certain piperidine-4-carboxamides were synthesized and showed promising inotropic activity, which could be relevant in cardiovascular disease treatments (Liu et al., 2009).
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O.2ClH/c19-18-6-2-1-4-16(18)14-21-9-7-15(8-10-21)12-20-13-17-5-3-11-22-17;;/h1-2,4,6,15,17,20H,3,5,7-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBVCZHMXMDSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2CCN(CC2)CC3=CC=CC=C3F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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